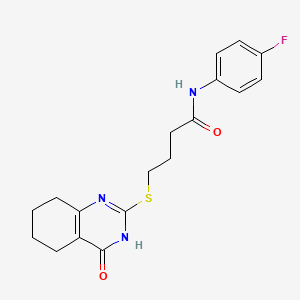
ProMMP-9 inhibitor-3c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ProMMP-9 inhibitor-3c is a potent and specific inhibitor of proMMP-9, a member of the matrix metalloproteinase family. This compound specifically binds to the hemopexin-like domain of proMMP-9, disrupting its homodimerization and preventing its association with integrins and CD44. This disruption leads to the dissociation of the epidermal growth factor receptor, resulting in decreased phosphorylation of Src and its downstream target proteins, focal adhesion kinase, and paxillin .
Preparation Methods
The synthesis of ProMMP-9 inhibitor-3c involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
ProMMP-9 inhibitor-3c undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ProMMP-9 inhibitor-3c has several scientific research applications, including:
Cancer research: It is used to study the role of proMMP-9 in cancer cell invasion and metastasis. .
Drug development:
Biological studies: Researchers use this compound to explore the molecular mechanisms of proMMP-9 in various biological processes, including cell migration, adhesion, and signaling
Mechanism of Action
ProMMP-9 inhibitor-3c exerts its effects by specifically binding to the hemopexin-like domain of proMMP-9. This binding disrupts the homodimerization of proMMP-9, preventing its association with integrins and CD44. As a result, the epidermal growth factor receptor dissociates, leading to decreased phosphorylation of Src and its downstream targets, focal adhesion kinase, and paxillin. This disruption ultimately inhibits cancer cell invasion and angiogenesis .
Comparison with Similar Compounds
ProMMP-9 inhibitor-3c is unique in its specific binding to the hemopexin-like domain of proMMP-9. Similar compounds include:
ProMMP-9 inhibitor-3a: Another inhibitor targeting the hemopexin-like domain but with different binding affinities and specificities.
ProMMP-9 inhibitor-3b: Similar in structure but with variations in functional groups, leading to different biological activities.
ProMMP-9 inhibitor-3d: A related compound with modifications that enhance its stability and potency
These compounds share similarities in their mechanisms of action but differ in their binding affinities, specificities, and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H20FN3O2S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C18H20FN3O2S/c19-12-7-9-13(10-8-12)20-16(23)6-3-11-25-18-21-15-5-2-1-4-14(15)17(24)22-18/h7-10H,1-6,11H2,(H,20,23)(H,21,22,24) |
InChI Key |
FNJYGVDTJGJMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCCCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















